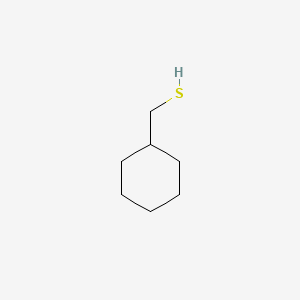

![molecular formula C23H19F2N3O B2527139 4-fluoro-N-{2-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide CAS No. 704877-67-8](/img/structure/B2527139.png)

4-fluoro-N-{2-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

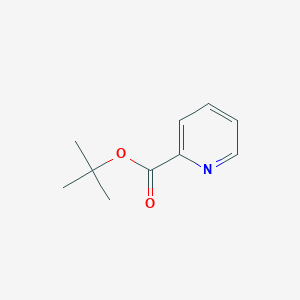

The compound "4-fluoro-N-{2-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide" is a fluorinated benzamide derivative. Benzamide derivatives are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals. The presence of fluorine atoms in such compounds can significantly affect their physical and chemical properties, as well as their biological activity.

Synthesis Analysis

The synthesis of related fluorinated benzamide compounds involves multiple steps, including cyclization, N-alkylation, hydrolyzation, and chlorination. For instance, the synthesis of 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole was achieved starting from o-phenylenediamine and ethyl acetoacetate, followed by N-alkylation and chlorination, with an overall yield of 56.4% . Similarly, the synthesis of fluorinated benzamide neuroleptics involves starting from a phenyl-propanol derivative, followed by a nucleophilic substitution reaction to introduce the fluorine atom .

Molecular Structure Analysis

The molecular structure of fluorinated benzamides is characterized by the presence of a benzamide moiety and one or more fluorine atoms. The fluorine atoms can influence the electronic distribution and the overall conformation of the molecule. X-ray crystallography and theoretical studies, such as density functional theory (DFT) calculations, are often employed to analyze the molecular structure and intermolecular interactions of such compounds .

Chemical Reactions Analysis

Fluorinated benzamides can undergo various chemical reactions, including Fries rearrangement, which is a regioselective process. For example, a microwave-assisted Fries rearrangement was used to synthesize 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide under catalyst- and solvent-free conditions . The Fries rearrangement involves the migration of an acyl group within the molecule, which can be facilitated by the presence of fluorine atoms.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzamides are influenced by the presence of fluorine, which is a highly electronegative atom. This can lead to increased lipophilicity, stability, and potential for forming hydrogen bonds, which are important factors in drug design. The introduction of fluorine can also affect the acidity and basicity of the amide group, potentially altering the compound's reactivity and interaction with biological targets .

科学的研究の応用

Fluorescence Sensing

Research indicates the potential use of benzimidazole derivatives in fluorescence sensing. A study by Suman et al. (2019) explored benzimidazole and benzothiazole conjugated Schiff base compounds for their solvatochromic behavior and ability to detect Al3+ and Zn2+ through fluorescence, highlighting the utility of such compounds in environmental and biological sensing applications (Suman et al., 2019).

Radiolabeling and Imaging

Another significant application is in the radiolabeling of peptides and proteins for imaging purposes. Kiesewetter et al. (2011) described the automated synthesis of a thiol-reactive synthon for radiofluorination, demonstrating its relevance in medical diagnostics and research (Kiesewetter et al., 2011).

Molecular Structure Analysis

Kumar et al. (2016) reported on the molecular structure of a benzimidazole derivative, showcasing the importance of structural characterization in understanding compound interactions at the molecular level (Kumar et al., 2016).

Antimicrobial Activities

Compounds structurally related to 4-fluoro-N-{2-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide have been evaluated for their antimicrobial properties. Kuş et al. (2009) synthesized novel benzimidazole derivatives and assessed their efficacy against various bacteria and fungi, providing insights into the potential therapeutic applications of these compounds (Kuş et al., 2009).

Chemical Synthesis and Modifications

Research by Kelly et al. (2007) on N-(ferrocenylmethyl)benzene-carboxamide derivatives, including those with fluorobenzoic acids, highlights the synthetic applications of benzimidazole compounds in developing new materials with potential bioactivity (Kelly et al., 2007).

特性

IUPAC Name |

4-fluoro-N-[2-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19F2N3O/c24-18-11-9-16(10-12-18)23(29)26-14-13-22-27-20-7-3-4-8-21(20)28(22)15-17-5-1-2-6-19(17)25/h1-12H,13-15H2,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMNORKWRRMRRLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2CCNC(=O)C4=CC=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-[2-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]ethyl]benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-1-propyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2527056.png)

![1-(2-Fluoroethyl)-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2527064.png)

![(2S)-1-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]pyrrolidine-2-carboxylic acid](/img/structure/B2527065.png)

![N-(2-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2527066.png)

![[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride](/img/structure/B2527069.png)

![(2,6-Difluorophenyl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2527071.png)

![Carbamic acid, N-[4-(5-amino-1H-pyrazol-3-yl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B2527076.png)

![tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-1-carboxylate](/img/structure/B2527077.png)